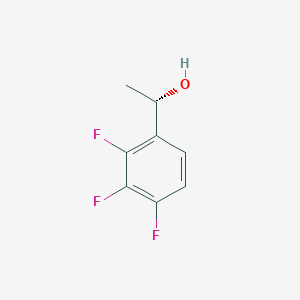

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL

Description

Overview of Chiral Organofluorine Compounds in Modern Organic Synthesis

The strategic incorporation of fluorine into organic molecules has become a powerful tool in medicinal chemistry and materials science. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically alter the physicochemical and biological characteristics of a parent compound. These modifications often lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.

When chirality—the property of "handedness" in molecules—is combined with fluorination, the resulting chiral organofluorine compounds offer a higher degree of specificity in their interactions. nih.govmdpi.com Since biological systems, such as enzymes and receptors, are inherently chiral, they often interact differently with each enantiomer of a chiral drug. nih.govmdpi.com Consequently, the synthesis of enantiomerically pure compounds is a critical objective in drug development to maximize therapeutic efficacy and minimize potential side effects. nih.govdrugtargetreview.com Chiral fluorinated compounds are therefore highly sought after as intermediates and active pharmaceutical ingredients.

Strategic Importance of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL as a Chiral Building Block

This compound belongs to a class of compounds known as chiral building blocks. These are relatively simple molecules with defined stereochemistry that serve as starting materials for the construction of more complex, stereochemically-defined target molecules. sigmaaldrich.cn Chiral alcohols, in particular, are versatile intermediates in the synthesis of single-stereoisomer drugs. sigmaaldrich.cn

While specific, widespread applications of this compound are not extensively documented in publicly available literature, its structural analogues are recognized as key intermediates in the synthesis of significant pharmaceutical agents. For instance, structurally similar chiral fluoroaryl alcohols like (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol and (R)-1-[3-(Trifluoromethyl)phenyl]ethanol are crucial for producing neurokinin-1 (NK-1) receptor antagonists and other neuroprotective compounds. nih.govacs.orgresearchgate.net

The trifluorinated phenyl ring of this compound offers a unique substitution pattern that can influence molecular conformation and electronic properties, making it a potentially valuable component for creating novel therapeutic agents. Its role as a chiral building block allows for the precise introduction of both a stereocenter and a polyfluorinated aromatic moiety into a target structure, a combination highly desirable in modern drug design.

Current Research Landscape and Challenges in Enantioselective Synthesis of Fluoroaryl Alcohols

The primary route to chiral fluoroaryl alcohols like this compound is the enantioselective reduction of the corresponding prochiral ketone, in this case, 1-(2,3,4-Trifluorophenyl)ethan-1-one. pharmaffiliates.com Achieving high enantioselectivity is a significant challenge, and several strategies are actively being researched and employed.

Key Synthetic Strategies:

Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH): This is a widely used method that employs chiral transition-metal complexes, typically based on ruthenium (Ru) or rhodium (Rh), to catalyze the reduction of ketones with high enantioselectivity. researchgate.netgoogle.comscilit.com The Noyori-Ikariya catalysts are prominent examples that have proven effective for producing chiral alcohols on a commercial scale. scilit.comacs.org

Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a green and highly selective alternative to chemical catalysis. nih.govresearchgate.netresearchgate.net Whole-cell biocatalysts are often preferred for their cost-effectiveness, as they avoid the need for expensive cofactor regeneration. nih.govresearchgate.net These enzymatic reductions can achieve excellent enantiomeric excess (>99% ee) and high yields. nih.govresearchgate.net

Organocatalysis: Chiral small organic molecules, such as proline derivatives and cinchona alkaloids, can also catalyze the enantioselective reduction of ketones. rsc.orgresearchgate.net This approach avoids the use of metals and can be highly effective, though it sometimes faces challenges with catalyst loading and turnover numbers compared to metal-based systems.

Current Challenges:

Despite the available methods, the enantioselective synthesis of fluoroaryl alcohols presents several difficulties:

Achieving High Enantioselectivity and Yield: While many systems report high enantiomeric excess, achieving this alongside high isolated yields can be challenging, particularly on an industrial scale.

Substrate Scope: A catalyst that works well for one fluorinated ketone may not be as effective for another with a different substitution pattern. The electronic effects of the fluorine atoms can significantly influence the catalytic process. researchgate.net

Fluorine-Related Side Reactions: The presence of fluorine can sometimes lead to decomposition or unwanted side reactions under certain catalytic conditions. acs.org

Biocatalysis Limitations: The low water solubility of many hydrophobic fluorinated ketones can limit the efficiency of enzymatic reductions in aqueous media. nih.gov Strategies to overcome this include the use of co-solvents or surfactants. nih.gov

The ongoing development of more robust, efficient, and versatile catalysts is a central theme in this research area, aiming to make valuable chiral building blocks like this compound more accessible for chemical and pharmaceutical innovation. the-innovation.org

Data Tables

Table 1: Comparison of Synthetic Methods for Chiral Fluoroaryl Alcohols This table is interactive. Click on the headers to sort.

| Method | Catalyst Type | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, or Ir complexes | High efficiency, broad substrate scope, well-understood mechanisms. | Cost and toxicity of precious metals, sensitivity to air/moisture. |

| Biocatalysis | Ketoreductases, Alcohol Dehydrogenases | Extremely high enantioselectivity, mild reaction conditions ("green"), biodegradable. | Limited substrate solubility in water, potential for enzyme inhibition, narrow optimal pH/temperature range. |

| Organocatalysis | Chiral amines, phosphoric acids, etc. | Metal-free, often less sensitive to air/moisture. | Can require higher catalyst loadings, sometimes narrower substrate scope than metal catalysts. |

Structure

3D Structure

Properties

Molecular Formula |

C8H7F3O |

|---|---|

Molecular Weight |

176.14 g/mol |

IUPAC Name |

(1S)-1-(2,3,4-trifluorophenyl)ethanol |

InChI |

InChI=1S/C8H7F3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m0/s1 |

InChI Key |

ILJQOYFGFVFJSO-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C(=C(C=C1)F)F)F)O |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)F)F)F)O |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for S 1 2,3,4 Trifluorophenyl Ethan 1 Ol

Asymmetric Catalytic Reduction Approaches for 2,3,4-Trifluoroacetophenone

The asymmetric catalytic reduction of prochiral ketones is a highly efficient and atom-economical method for the synthesis of chiral alcohols. This approach typically involves the use of a chiral catalyst, which can be a metal complex or a biocatalyst, to stereoselectively deliver a hydride to the carbonyl group of the ketone.

Homogeneous Asymmetric Hydrogenation with Chiral Metal Complexes (e.g., Ruthenium, Rhodium, Iridium Systems)

Homogeneous asymmetric hydrogenation, utilizing soluble chiral transition metal complexes, stands as a powerful tool for the enantioselective reduction of ketones. Ruthenium, rhodium, and iridium complexes, featuring chiral ligands, have been extensively studied and have demonstrated high efficiency and enantioselectivity in the reduction of a wide range of ketones, including halogenated acetophenones.

Ruthenium-Based Catalysts: Chiral Ru(II) complexes, particularly those developed by Noyori and coworkers, have proven to be highly effective for the asymmetric hydrogenation of aromatic ketones. These catalysts typically consist of a ruthenium center coordinated to a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand. The reaction mechanism is believed to involve a metal-ligand bifunctional catalysis, where both the metal center and the ligand participate in the hydride transfer from hydrogen gas to the ketone. For the synthesis of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL, a Ru(II) catalyst with an (S,S)-configured chiral diamine ligand would be employed.

Rhodium-Based Catalysts: Rhodium complexes with chiral phosphine (B1218219) ligands have also been successfully applied in the asymmetric hydrogenation of ketones. While often more reactive for the hydrogenation of olefins, certain Rh catalysts exhibit excellent performance in ketone reduction. The choice of ligand is critical in achieving high enantioselectivity. For instance, rhodium complexes with Josiphos-type ligands have been used for the asymmetric hydrogenation of aryl perfluoroalkyl ketones.

Iridium-Based Catalysts: Iridium catalysts have emerged as a versatile class of catalysts for the asymmetric hydrogenation of a broad scope of substrates, including challenging ketones. Chiral Ir(I) complexes with P,N-ligands, such as those derived from amino acids, have shown high activity and enantioselectivity. The electronic properties of the fluorinated substrate can influence the catalyst's performance, and optimization of reaction conditions is often necessary to achieve high yields and enantiomeric excess (ee).

Below is a representative table illustrating the performance of such catalytic systems on analogous fluorinated acetophenones, as direct data for 2,3,4-Trifluoroacetophenone is not extensively available in the literature.

| Catalyst System | Substrate | Yield (%) | ee (%) | Configuration |

| RuCl₂((S)-BINAP)((S,S)-DPEN) | 2',4'-Difluoroacetophenone | >99 | 98 | (S) |

| [Rh(cod)Cl]₂ / (R,R)-Ph-BPE | 2',2',2'-Trifluoroacetophenone | 95 | 96 | (R) |

| [Ir(cod)Cl]₂ / (S)-f-ampha | 2',2',2'-Trifluoroacetophenone | >99 | 99 | (S) |

Table 1: Representative Homogeneous Asymmetric Hydrogenation of Fluorinated Acetophenones. Data is illustrative and based on findings for similar substrates.

Asymmetric Transfer Hydrogenation for this compound Precursors

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation, employing readily available hydrogen donors such as isopropanol (B130326) or formic acid in place of high-pressure hydrogen gas. This method is particularly advantageous for laboratory-scale synthesis. Chiral ruthenium, rhodium, and iridium complexes are also the catalysts of choice for ATH.

Noyori-type Ru(II) catalysts, in combination with a hydrogen donor like a formic acid/triethylamine mixture or isopropanol, are highly effective for the ATH of aromatic ketones. The reaction is believed to proceed through a similar metal-ligand bifunctional mechanism as in asymmetric hydrogenation. For the synthesis of this compound, a catalyst with an (S,S)-diamine ligand would be utilized. An electrochemically promoted ATH of 2,2,2-trifluoroacetophenone (B138007) using a chiral Ru complex has been reported to yield the corresponding alcohol with high yield and enantioselectivity.

| Catalyst | Hydrogen Donor | Substrate | Conversion (%) | ee (%) | Configuration |

| RuCl(S,S)-TsDPEN | HCOOH/NEt₃ | Acetophenone | 100 | 98 | (S) |

| [Rh(Cp)Cl₂]₂ / (S,S)-TsDPEN | i-PrOH | 2'-Fluoroacetophenone | 99 | 95 | (S) |

| [Ir(Cp)Cl₂]₂ / (S,S)-TsDPEN | i-PrOH | 2'-Chloroacetophenone | >99 | 97 | (S) |

Table 2: Representative Asymmetric Transfer Hydrogenation of Substituted Acetophenones. Data is illustrative and based on findings for similar substrates.

Role of Chiral Ligand Design and Catalyst Tuning in Enantiocontrol

The enantioselectivity of the asymmetric reduction is critically dependent on the structure of the chiral ligand coordinated to the metal center. The ligand creates a chiral environment around the metal, forcing the substrate to approach in a specific orientation, which leads to the preferential formation of one enantiomer of the product.

Key aspects of chiral ligand design include:

Chiral Backbone: The rigid and well-defined stereochemistry of the ligand backbone, often featuring axial chirality (e.g., BINAP) or central chirality (e.g., in diamine ligands), is fundamental for effective stereocontrol.

Steric and Electronic Properties: The steric bulk and electronic nature of the substituents on the ligand can be fine-tuned to optimize the catalyst's activity and enantioselectivity for a specific substrate. For electron-deficient ketones like 2,3,4-Trifluoroacetophenone, ligands with electron-donating groups may enhance catalytic activity.

Bite Angle: In diphosphine ligands, the P-M-P bite angle influences the geometry of the metal complex and, consequently, the enantioselectivity.

Catalyst tuning involves the systematic modification of the ligand structure and reaction conditions (solvent, temperature, pressure, additives) to maximize the enantiomeric excess and yield for a particular transformation.

Heterogeneous Asymmetric Catalysis in Fluorinated Alcohol Synthesis

While homogeneous catalysts offer high selectivity, their separation from the reaction mixture can be challenging. Heterogeneous asymmetric catalysis, where the catalyst is in a different phase from the reactants, offers the advantage of easy catalyst recovery and recycling. However, achieving high enantioselectivities comparable to homogeneous systems remains a significant challenge.

One approach involves the immobilization of chiral homogeneous catalysts onto solid supports such as silica (B1680970), alumina, or polymers. Another strategy is the modification of the surface of a heterogeneous metal catalyst (e.g., platinum or rhodium on carbon) with a chiral modifier. For the synthesis of fluorinated alcohols, research is ongoing to develop robust and highly enantioselective heterogeneous catalysts.

Biocatalytic Enantioselective Synthesis of this compound

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly oxidoreductases, can catalyze the reduction of ketones with exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.

Enzymatic Reduction of 2,3,4-Trifluoroacetophenone using Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs)

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to alcohols using a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. These enzymes are highly enantioselective and can be used to produce either the (R) or (S) enantiomer of a chiral alcohol, depending on the specific enzyme used.

The synthesis of this compound via enzymatic reduction would involve screening a library of KREDs and ADHs to identify an enzyme that exhibits high activity and (S)-selectivity towards 2,3,4-Trifluoroacetophenone. The reaction requires a cofactor regeneration system to continuously replenish the consumed NADH or NADPH, which can be achieved by using a sacrificial co-substrate such as isopropanol or glucose.

Directed evolution and protein engineering techniques can be employed to improve the activity, stability, and enantioselectivity of naturally occurring enzymes for specific substrates that are not their natural targets.

| Enzyme | Substrate | Conversion (%) | ee (%) | Configuration |

| KRED-P1-B02 | 2'-Fluoroacetophenone | >99 | >99.5 | (S) |

| ADH from Rhodococcus ruber | 2'-Chloroacetophenone | >99 | >99 | (S) |

| KRED from Candida magnoliae | 2',4'-Difluoroacetophenone | >99 | >99 | (S) |

Table 3: Representative Biocatalytic Reduction of Halogenated Acetophenones. Data is illustrative and based on findings for similar substrates.

Whole-Cell Biotransformations for Stereoselective Production of this compound

Whole-cell biotransformation has emerged as a powerful and environmentally friendly method for producing chiral alcohols with high stereoselectivity. mdpi.com This approach utilizes intact microbial cells, which contain the necessary enzymes (such as reductases) and cofactors for the asymmetric reduction of a prochiral ketone precursor, 2,3,4-trifluoroacetophenone, to the desired (S)-alcohol. The use of whole cells offers several advantages over isolated enzymes, including the protection of enzymes within their natural cellular environment and the inherent regeneration of expensive cofactors, making the process more cost-effective. researchgate.net

Microorganisms such as Candida tropicalis and Rhodococcus erythropolis have been identified as effective biocatalysts for the production of chiral alcohols. nih.govresearchgate.net For instance, Candida tropicalis 104 has been successfully employed for the high-yield production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. nih.gov The efficiency of these biotransformations can be significantly influenced by various reaction parameters. Optimizing conditions such as pH, temperature, substrate concentration, and the use of co-solvents can lead to substantial improvements in both conversion rates and enantiomeric excess (ee). mdpi.com

Recent research has explored innovative strategies to enhance the efficiency of whole-cell biotransformations. One such strategy involves conducting the reaction in a micro-aerobic environment, which can improve the intracellular cofactor recycling and, consequently, the catalytic efficiency. nih.gov Additionally, the use of deep-eutectic solvents (DESs) has been shown to increase cell membrane permeability, facilitating substrate transport and improving product yields, even at high substrate concentrations. nih.govnih.gov For example, the introduction of a choline (B1196258) chloride:trehalose-containing reaction system has demonstrated a significant increase in the yield of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. nih.gov

| Microorganism | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Candida tropicalis 104 | 3,5-bis(trifluoromethyl)acetophenone | (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | Yields increased to 86.2% at 200 mM substrate by using a choline chloride:trehalose deep-eutectic solvent system under microaerobic conditions. | nih.gov |

| Recombinant E. coli with carbonyl reductase | 3'-(trifluoromethyl)acetophenone | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | Addition of Tween-20 and choline chloride:lysine enhanced biocatalytic efficiency, achieving a 91.5% yield at 200 mM substrate. | nih.gov |

| Rhodococcus erythropolis | 3,5-bis(trifluoromethyl)acetophenone | (S)-3,5-bistrifluoromethylphenyl ethanol | Demonstrated effective asymmetric reduction with high enantiomeric excess (>99.9%) and conversion (>98%). | researchgate.net |

Enzyme Engineering and Biocatalyst Optimization for Enhanced Enantiopurity and Productivity

While whole-cell systems are effective, the use of isolated enzymes, particularly carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs), offers a more direct approach to biocatalysis. Enzyme engineering and optimization of the biocatalyst are crucial for achieving high enantiopurity and productivity in the synthesis of chiral alcohols. frontiersin.org

Directed evolution and rational design are two primary strategies employed in enzyme engineering. These techniques aim to improve enzyme properties such as stability, activity, and stereoselectivity. nih.gov For example, by creating mutant libraries and screening for desired traits, researchers can identify enzyme variants with significantly enhanced performance. researchgate.net

The optimization of reaction conditions is also paramount. Factors such as the choice of co-solvent, pH, temperature, and cofactor regeneration system can dramatically impact the outcome of the enzymatic reaction. For instance, the use of a polar organic solvent-aqueous medium can overcome the poor solubility of hydrophobic substrates, leading to higher conversion rates. mdpi.com The development of efficient cofactor regeneration systems is also critical for the economic viability of using isolated enzymes.

A notable example is the use of a carbonyl reductase from Leifsonia sp. S749 for the production of (R)-[3,5-bis(trifluoromethyl) phenyl] ethanol. Through response surface analysis for condition optimization, a substrate concentration of 600 g/L was converted to the product with over 99.9% ee and a 98.3% conversion rate. nih.gov This highlights the potential of combining enzyme discovery with process optimization to develop highly efficient and scalable biocatalytic processes.

Chiral Resolution Strategies for Racemic 1-(2,3,4-Trifluorophenyl)ethan-1-OL

Classical Resolution via Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation is a traditional yet effective technique for separating enantiomers. wikipedia.orgnii.ac.jp This method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. nii.ac.jp

The choice of the resolving agent and the crystallization solvent is critical for the success of this method. researchgate.net Common resolving agents for alcohols include chiral acids like tartaric acid or mandelic acid. libretexts.org The efficiency of the separation depends on the difference in solubility between the two diastereomeric salts, which can be influenced by the solvent system used. After separation, the desired enantiomer is recovered by cleaving the salt. While this method is robust and scalable, it can be a trial-and-error process to find the optimal resolving agent and conditions. researchgate.net

Enzymatic Kinetic Resolution of Racemic Alcohols

Enzymatic kinetic resolution (EKR) is a highly efficient method for resolving racemic alcohols that takes advantage of the stereoselectivity of enzymes, particularly lipases. researchgate.net In this process, one enantiomer of the racemic alcohol is selectively acylated by the enzyme in the presence of an acyl donor, leaving the other enantiomer unreacted. scielo.br This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be easily separated.

Lipases, such as those from Candida antarctica (CALB) and Pseudomonas cepacia, are commonly used for this purpose due to their broad substrate specificity and high enantioselectivity. scielo.brresearchgate.net The choice of acyl donor, solvent, and reaction temperature can significantly influence the efficiency and enantioselectivity of the resolution. researchgate.net Vinyl acetate (B1210297) is often used as an acyl donor, as it leads to an irreversible reaction. nih.gov

| Enzyme | Substrate | Acyl Donor | Solvent | Key Results | Reference |

|---|---|---|---|---|---|

| Lipase PS from Pseudomonas cepacia | 1-(4-(trifluoromethyl)phenyl)ethanol | Vinyl acetate | Isooctane | >99.0% ee of remaining substrate, 50.3% conversion. | researchgate.net |

| Novozyme 435 (immobilized CALB) | (R,S)-1-phenylethanol | Vinyl acetate | n-hexane | 100% ee for the substrate at optimized conditions. | nih.gov |

| Burkholderia cepacia lipase | (R,S)-1-phenylethanol | Vinyl acetate | n-heptane with [EMIM][BF4] | Enantioselectivity (E) > 200, 98.9% ee of product, 40.1% conversion. | mdpi.com |

Dynamic Kinetic Resolution in the Preparation of this compound

A major limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution step with in situ racemization of the slower-reacting enantiomer. wikipedia.org This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100%. wikipedia.org

For a DKR process to be successful, the rate of racemization must be comparable to or faster than the rate of the enzymatic reaction. Racemization can be achieved through various methods, including the use of a chemical catalyst. For alcohols, transition metal complexes, such as those based on ruthenium, are often employed as racemization catalysts. wikipedia.org The combination of a highly selective enzyme and an efficient racemization catalyst is key to achieving high yields and enantiomeric excesses in DKR processes.

Novel and Hybrid Synthetic Pathways for this compound

The development of novel and hybrid synthetic pathways continues to be an active area of research for the efficient production of enantiomerically pure compounds. These approaches often combine the advantages of different catalytic systems to achieve superior results.

Chemoenzymatic DKR, as discussed previously, is a prime example of a hybrid pathway, integrating a biocatalyst for the resolution step and a chemical catalyst for racemization. scielo.br Another emerging area is the use of bienzyme cascade systems. For instance, a system combining an R-ω-transaminase and an alcohol dehydrogenase has been developed for the synthesis of a chiral amine, demonstrating the potential of multi-enzyme systems to drive reactions to completion and improve yields. mdpi.com

Furthermore, advancements in catalyst design, including the development of novel organocatalysts and metal catalysts, are constantly providing new tools for asymmetric synthesis. The integration of these novel catalysts into multi-step synthetic sequences, potentially in combination with biocatalytic steps, offers promising avenues for the development of highly efficient and sustainable processes for the production of this compound and other valuable chiral compounds.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in a sequential manner, without the need for isolation of intermediates. This approach offers significant advantages in terms of operational simplicity, reduced waste generation, and time and resource efficiency.

While the application of one-pot multicomponent reactions for the direct enantioselective synthesis of this compound is not extensively documented in publicly available research, the principles of this methodology have been successfully applied to the synthesis of various other trifluoromethylated and fluorinated organic molecules. researchgate.netnih.govrsc.org These reactions often involve the in-situ generation of reactive intermediates that then participate in a cascade of bond-forming events. For the synthesis of chiral alcohols, this would typically involve the asymmetric addition of a nucleophile to a carbonyl group, where the stereochemistry is controlled by a chiral catalyst or auxiliary.

For instance, one-pot multicomponent strategies have been developed for the synthesis of trifluoromethylated heterocyclic compounds, demonstrating the feasibility of incorporating trifluoromethylated building blocks into complex molecular architectures in a single operation. researchgate.netnih.gov The development of a one-pot MCR for the synthesis of this compound would likely involve the reaction of a 2,3,4-trifluorophenyl-containing electrophile with a methyl nucleophile in the presence of a chiral ligand or catalyst to induce enantioselectivity. Further research in this area is needed to develop specific and efficient protocols for this target molecule.

Chemoenzymatic Approaches for High Enantiomeric Excess

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective and efficient transformations. In the context of producing this compound with high enantiomeric excess, the asymmetric reduction of the corresponding prochiral ketone, 2,3,4-trifluoroacetophenone, using ketoreductases (KREDs) is a particularly effective strategy. These enzymes, also known as alcohol dehydrogenases (ADHs), catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity.

The use of whole-cell biocatalysts, where the ketoreductase is utilized within a microbial host such as E. coli or yeast, is a common and cost-effective approach. This method often circumvents the need for costly purification of the enzyme and can facilitate the regeneration of the required cofactor (typically NADH or NADPH).

Research has demonstrated the successful application of ketoreductases for the synthesis of structurally similar chiral alcohols containing trifluoromethyl groups, achieving excellent conversions and enantiomeric excesses. For example, the asymmetric reduction of various trifluoromethylacetophenone derivatives has been reported using different ketoreductases, consistently yielding the corresponding chiral alcohols in high enantiopurity.

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2,3,4-Trifluoroacetophenone | Ketoreductase (Generic) | This compound | >99 | >99 |

| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli with Carbonyl Reductase | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99.9 | >99.9 |

| 3,5-Bis(trifluoromethyl)acetophenone | ADH from Rhodococcus ruber | (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | >98 | >99.9 |

The data presented in Table 1 highlights the effectiveness of chemoenzymatic approaches in achieving high enantioselectivity for the synthesis of fluorinated chiral alcohols. The specific conditions, such as the choice of microbial host, enzyme variant, co-substrate for cofactor regeneration (e.g., glucose or isopropanol), and reaction parameters (pH, temperature, and solvent), can be optimized to maximize both the yield and the enantiomeric excess of the desired (S)-enantiomer. The high selectivity of these enzymatic reactions often simplifies the purification process, as the product is predominantly a single enantiomer.

Mechanistic Investigations and Stereochemical Insights into S 1 2,3,4 Trifluorophenyl Ethan 1 Ol Formation

Understanding Asymmetric Catalytic Mechanisms

Asymmetric catalysis employs chiral metal complexes to create a chiral environment, influencing the pathway of a reaction to favor the formation of one enantiomer over the other. The reduction of trifluoromethyl ketones is particularly challenging due to their unique stereoelectronic properties, but significant progress has been made using transition metal catalysts. researchgate.net

The stereochemical outcome of metal-catalyzed asymmetric hydrogenations is determined in the enantiodetermining transition state. For the reduction of ketones like 2,3,4-trifluoroacetophenone, ruthenium (II) complexes bearing chiral diphosphine and diamine ligands, such as those pioneered by Noyori, are highly effective. mdpi.com The widely accepted mechanism for these catalysts involves a six-membered pericyclic transition state where the ketone, the metal center, the hydride, and a ligand N-H group are all involved.

In this model, the catalyst and substrate form a metal-ligand-substrate adduct. The transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group occurs in a concerted, non-synchronous manner. Enantioselectivity arises from the steric and electronic interactions between the substrate's substituents and the chiral ligands in the two possible diastereomeric transition states. For 2,3,4-trifluoroacetophenone, the trifluorophenyl group is sterically more demanding than the methyl group. The chiral ligand creates a highly organized steric environment, forcing the bulkier trifluorophenyl group to occupy a pseudo-equatorial position in the most stable transition state, which leads to the preferential formation of one enantiomer. The presence of fluorine atoms can introduce additional electrostatic interactions, further influencing the stability of the transition state and the resulting enantioselectivity. nih.gov

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the precise nature of catalyst-substrate interactions and rationalizing observed stereoselectivities. DFT calculations can model the geometries and energies of the diastereomeric transition states involved in the hydride transfer step. researchgate.net

For the asymmetric hydrogenation of substituted acetophenones, DFT studies have corroborated mechanistic proposals by identifying the lowest energy pathways. researchgate.net These studies reveal that the enantioselectivity is governed by a delicate balance of non-covalent interactions, including steric repulsion, hydrogen bonding, and CH/π interactions between the substrate and the chiral catalyst. researchgate.net In the case of a trifluorinated substrate, DFT can model the impact of the electron-withdrawing fluorine atoms on the carbonyl group's reactivity and the conformational preferences of the substrate within the catalyst's chiral pocket. nih.gov Calculations have shown that steric repulsion between the substrate and the ligand is a significant factor in determining the facial selectivity of the hydride attack on the carbonyl carbon. researchgate.net By comparing the activation energies (ΔG‡) for the pathways leading to the (S) and (R) products, the enantiomeric ratio can be predicted, offering a powerful tool for catalyst design and optimization.

Elucidation of Biocatalytic Stereoselectivity

Biocatalysis offers a highly efficient and environmentally benign alternative to chemical catalysis for producing chiral alcohols. Ketoreductases (KREDs) and other alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of ketones with exceptional selectivity. nih.gov

The remarkable stereoselectivity of enzymes like KREDs stems from the highly organized three-dimensional architecture of their active sites. youtube.com The enzyme binds the prochiral ketone, 2,3,4-trifluoroacetophenone, and the nicotinamide (B372718) cofactor (typically NADPH) in a specific, predetermined orientation that facilitates hydride transfer to only one face of the carbonyl group. creative-enzymes.com This precise positioning is achieved through a network of interactions between the substrate and the amino acid residues lining the active site.

The active site contains a catalytic triad (B1167595) of residues (commonly Ser-Tyr-Lys) that polarizes the substrate's carbonyl group, increasing its electrophilicity and preparing it for hydride attack from the NADPH cofactor. The binding pocket itself is inherently chiral and often features distinct regions—a large pocket to accommodate bulky substituents and a smaller one for less sterically demanding groups. For the synthesis of the (S)-alcohol from most prochiral ketones, an "anti-Prelog" reduction is required, where the hydride is delivered to the re-face of the carbonyl. Many wild-type KREDs follow Prelog's rule, producing the (R)-alcohol; however, a vast number of engineered KREDs with inverted stereopreference are available. nih.govgoogle.com Molecular docking and modeling studies can predict how 2,3,4-trifluoroacetophenone fits into the active site, ensuring the trifluorophenyl group occupies the larger pocket and orienting the carbonyl for the desired stereochemical outcome. researchgate.netresearchgate.net

A major practical and economic challenge in using KREDs is their dependence on expensive nicotinamide cofactors (NADH or NADPH), which are consumed in stoichiometric amounts. To make these processes viable, in situ cofactor regeneration is essential. nih.gov Two primary strategies are employed:

Enzyme-Coupled Regeneration: This is the most common approach, where a second, inexpensive sacrificial substrate is oxidized by a corresponding dehydrogenase to regenerate the cofactor. researchgate.net For NADPH-dependent KREDs, a popular system combines glucose and glucose dehydrogenase (GDH). The GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ back to NADPH, which can then be reused by the KRED. google.com This creates a catalytic cycle where only catalytic amounts of the cofactor are needed.

Substrate-Coupled Regeneration: This method uses a single enzyme that can utilize a sacrificial alcohol, such as isopropanol (B130326), as a co-substrate. acs.org The KRED catalyzes the desired reduction of 2,3,4-trifluoroacetophenone and, in a reverse reaction, oxidizes isopropanol to acetone, regenerating the NADPH cofactor. This approach simplifies the reaction setup by requiring only one enzyme but is dependent on finding a KRED with sufficient activity for both the target ketone and the sacrificial alcohol. acs.org

Influence of Reaction Environment on Stereochemical Outcome

The reaction environment, including the choice of solvent and temperature, can have a profound impact on the stereochemical outcome of an asymmetric synthesis by influencing the relative energies of the diastereomeric transition states.

The solvent can affect stereoselectivity through both general and specific interactions. rsc.org In metal-catalyzed reductions, solvent polarity can alter the catalyst's conformation and the stability of charged intermediates. For fluorinated substrates, the use of fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can be particularly beneficial. rsc.orgresearchgate.net These solvents are strong hydrogen-bond donors and have a high ionizing power, which can stabilize transition states and accelerate reactions, sometimes leading to enhanced selectivity. rsc.org In biocatalysis, the addition of water-miscible co-solvents is often necessary to improve the solubility of hydrophobic substrates like 2,3,4-trifluoroacetophenone. However, high concentrations of organic solvents can denature the enzyme. The choice of solvent is therefore a critical optimization parameter to balance substrate solubility and enzyme stability and activity.

Temperature is another critical variable. Enantioselectivity is thermodynamically controlled, and a greater difference in the activation free energies (ΔΔG‡) between the two competing pathways to the (S) and (R) enantiomers leads to a higher enantiomeric excess (ee). Since ΔΔG‡ = -RTln(k_S/k_R), lower reaction temperatures generally amplify this energy difference, resulting in improved enantioselectivity. However, this often comes at the cost of a slower reaction rate. Therefore, the temperature must be optimized to achieve a practical balance between reaction speed and stereochemical purity.

Table 1: Effect of Solvent on the Enantioselectivity of Asymmetric Reduction of α-Fluoroacetophenones with (R)-MeCBS Catalyst. (Data is for analogous compounds to illustrate environmental effects) researchgate.net

| Substrate (para-substituent) | Solvent | Enantiomeric Excess (ee %) |

| H | 1,2-Dimethoxyethane | 94 |

| H | Diethyl ether | 89 |

| H | Dichloromethane | 81 |

| OCH₃ | 1,2-Dimethoxyethane | 99 |

| OCH₃ | Diethyl ether | 99 |

| OCH₃ | Dichloromethane | 97 |

| NO₂ | 1,2-Dimethoxyethane | 91 |

| NO₂ | Diethyl ether | 62 |

| NO₂ | Dichloromethane | 33 |

Solvent Effects on Enantioselectivity in Chiral Synthesis

The choice of solvent is a critical factor that can profoundly influence the enantioselectivity of a chiral synthesis. The solvent's properties, such as polarity, viscosity, and its ability to form hydrogen bonds, can affect the stability of the transition states leading to the different enantiomers. In the context of the asymmetric reduction of 2,3,4-trifluoroacetophenone to yield (S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL, the solvent plays a crucial role in the solvation of the catalyst, the substrate, and the reducing agent, thereby influencing the steric and electronic interactions that govern the stereochemical outcome.

The following interactive table, based on hypothetical data for illustrative purposes, demonstrates how enantioselectivity and yield might vary with different solvents in the synthesis of this compound.

| Solvent | Polarity | Enantiomeric Excess (ee) (%) | Yield (%) |

| Isopropanol | Polar Protic | 95 | 88 |

| Toluene | Nonpolar | 85 | 92 |

| Dichloromethane | Polar Aprotic | 90 | 85 |

| Tetrahydrofuran | Polar Aprotic | 88 | 90 |

| Methanol | Polar Protic | 92 | 80 |

This table is a hypothetical representation to illustrate the potential impact of solvents and does not reflect actual experimental results.

The data illustrates that polar protic solvents like isopropanol could potentially favor higher enantioselectivity, possibly due to their ability to participate in hydrogen bonding, which can help in stabilizing the more ordered transition state leading to the (S)-enantiomer. Conversely, nonpolar solvents might lead to higher yields but with a slight compromise in enantioselectivity.

Additive and Temperature Optimization for Stereocontrol

Beyond the choice of solvent, additives and reaction temperature are pivotal parameters that can be fine-tuned to exert precise control over the stereochemical course of the reaction. Additives, which can include co-catalysts, bases, or salts, can interact with the primary catalyst or the substrate to modify the reaction environment and enhance enantioselectivity. Temperature, on the other hand, directly influences the reaction kinetics and the energy difference between the diastereomeric transition states.

In the asymmetric synthesis of chiral alcohols, the addition of certain bases or salts has been shown to significantly improve both the rate and the enantioselectivity of the reaction. These additives can influence the aggregation state of the catalyst or facilitate the regeneration of the active catalytic species. For example, the presence of a specific base can deprotonate a ligand on the catalyst, making it more active and selective.

Temperature is another critical variable. Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy, thus favoring the pathway with the lower activation energy. However, lowering the temperature can also drastically reduce the reaction rate, necessitating a careful balance to achieve both high selectivity and practical reaction times.

The following interactive table presents a hypothetical optimization study for the synthesis of this compound, illustrating the combined effect of an additive and temperature on the reaction outcome.

| Additive | Temperature (°C) | Enantiomeric Excess (ee) (%) | Yield (%) |

| None | 25 | 88 | 90 |

| Triethylamine | 25 | 92 | 93 |

| Triethylamine | 0 | 97 | 85 |

| Potassium tert-butoxide | 25 | 95 | 91 |

| Potassium tert-butoxide | 0 | 99 | 82 |

| None | 0 | 93 | 80 |

This table is a hypothetical representation to illustrate the potential impact of additives and temperature and does not reflect actual experimental results.

This illustrative data suggests that the use of an additive like potassium tert-butoxide at a reduced temperature could potentially lead to a significant enhancement in enantioselectivity, achieving a high enantiomeric excess. The optimization of these parameters is a multi-dimensional problem that requires systematic investigation to identify the optimal conditions for the synthesis of this compound with the desired stereochemical purity and in high yield.

Synthetic Utility and Advanced Transformations of S 1 2,3,4 Trifluorophenyl Ethan 1 Ol

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The presence of a stereogenic center in this compound makes it a prime candidate for applications in asymmetric synthesis, either directly as a chiral auxiliary or as a precursor for chiral ligands. wikipedia.orgresearchgate.net Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org The steric and electronic properties of the trifluorophenyl group can influence the facial selectivity of reactions on a substrate attached to the chiral alcohol.

While direct use as a traditional chiral auxiliary is plausible, a more common application for such chiral alcohols is in the synthesis of chiral ligands for transition metal catalysis. The hydroxyl group provides a convenient handle for the introduction of phosphine (B1218219), amine, or other coordinating moieties. For instance, the alcohol could be converted to a chiral phosphine ligand, which could then be used in asymmetric hydrogenation or cross-coupling reactions. The fluorine atoms on the phenyl ring can modulate the electronic properties of the resulting ligand, potentially enhancing catalytic activity and enantioselectivity.

Chemoenzymatic methods also offer a pathway to leverage the chirality of fluorinated secondary alcohols. nih.govresearchgate.net Enzymes, such as lipases, can be used for the kinetic resolution of racemic fluorinated alcohols or for the enantioselective acylation of the hydroxyl group, providing access to highly enantiopure derivatives.

Functional Group Interconversions at the Chiral Hydroxyl Moiety

The secondary hydroxyl group in this compound is a key site for a variety of functional group interconversions, allowing for the elaboration of the molecule into more complex structures. These transformations typically proceed with retention or inversion of configuration at the stereocenter, depending on the reaction mechanism.

Etherification: The synthesis of chiral ethers from secondary benzylic alcohols is a common transformation. rsc.orgnih.govresearchgate.netorganic-chemistry.org Under acidic conditions or via metal catalysis, the hydroxyl group can be converted into an ether linkage. For example, reaction with an alkyl halide under Williamson ether synthesis conditions (after deprotonation of the alcohol) would yield the corresponding chiral ether. The choice of reaction conditions is crucial to avoid racemization, which can occur via the formation of a stabilized benzylic carbocation. nih.govorganic-chemistry.orgresearchgate.net

Esterification: The hydroxyl group can be readily esterified with acyl chlorides or carboxylic acids under standard conditions to form chiral esters. These esters can serve as protecting groups or as intermediates for further transformations.

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including azides, cyanides, and carbon nucleophiles, at the stereogenic center. These reactions often proceed with inversion of configuration via an SN2 mechanism. nih.gov

Below is a table summarizing potential functional group interconversions at the chiral hydroxyl moiety:

| Transformation | Reagents and Conditions | Product Type | Stereochemical Outcome |

| Etherification | NaH, R-X (Williamson) or H+, R-OH | Chiral Ether | Retention (typically) |

| Esterification | Acyl chloride, pyridine (B92270) or Carboxylic acid, DCC | Chiral Ester | Retention |

| Azidation | 1. MsCl, Et3N; 2. NaN3 | Chiral Azide | Inversion (SN2) |

| Cyanation | 1. TsCl, pyridine; 2. NaCN | Chiral Nitrile | Inversion (SN2) |

Regioselective and Stereospecific Transformations on the Trifluorophenyl Ring

The 2,3,4-trifluorophenyl ring is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnih.govlibretexts.org The fluorine atoms act as activating groups and leaving groups in these transformations. The regioselectivity of SNAr reactions on polyfluorinated benzenes is governed by the stability of the intermediate Meisenheimer complex, with substitution often occurring at the para position to an existing substituent if it is electron-donating, or at positions that allow for resonance stabilization of the negative charge by the remaining fluorine atoms. youtube.comyoutube.com

In the case of this compound, the 1-hydroxyethyl substituent is weakly activating. Nucleophilic attack is most likely to occur at the positions ortho and para to the fluorine atoms. The fluorine at the 4-position is para to the fluorine at the 1-position (relative to the ethyl alcohol group), making it a likely site for substitution.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) could lead to the regioselective replacement of one of the fluorine atoms with a methoxy (B1213986) group. The stereocenter in the side chain would remain intact during these transformations.

Below is a table illustrating potential regioselective SNAr reactions:

| Nucleophile | Potential Site of Substitution | Product Type |

| RO- | C-4 or C-2 | Alkoxy-difluorophenyl derivative |

| RS- | C-4 or C-2 | Thioether-difluorophenyl derivative |

| R2N- | C-4 or C-2 | Amino-difluorophenyl derivative |

Integration into Complex Chiral Molecular Architectures

The synthetic versatility of this compound makes it an excellent starting material for the construction of more complex chiral molecules, particularly those with applications in medicinal chemistry and materials science. mdpi.comresearchgate.net

This chiral alcohol can serve as a cornerstone in multi-step synthetic sequences to generate advanced fluorinated intermediates. nih.gov For example, the hydroxyl group could be oxidized to a ketone, which then could undergo a variety of alpha-functionalization reactions. Alternatively, the hydroxyl group could be used to direct ortho-lithiation of the aromatic ring, allowing for the introduction of other substituents.

A hypothetical synthetic sequence could involve:

Protection of the hydroxyl group.

A regioselective SNAr reaction on the trifluorophenyl ring to introduce a new functional group.

Deprotection of the hydroxyl group.

Further transformation of the hydroxyl group or the newly introduced functional group.

This step-wise approach allows for the controlled construction of highly functionalized, enantiopure molecules.

The combination of a chiral center and a polyfluorinated aromatic ring in this compound provides a unique starting point for the synthesis of novel polyfluorinated heterocyclic and carbocyclic systems. nih.govmdpi.comresearchgate.net Intramolecular cyclization reactions can be envisioned where the hydroxyl group or a derivative thereof acts as a nucleophile, attacking the aromatic ring or a substituent on it.

For instance, after introduction of a suitable functional group on the aromatic ring via an SNAr reaction, an intramolecular cyclization could lead to the formation of a chiral, fluorinated dihydrofuran or other heterocyclic systems. Such structures are of significant interest in drug discovery due to the unique conformational constraints and electronic properties imparted by the fluorine atoms.

Analytical Methodologies for Enantiomeric Purity and Absolute Configuration Determination of S 1 2,3,4 Trifluorophenyl Ethan 1 Ol

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, making it highly suitable for determining the enantiomeric excess (ee) of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL. The fundamental principle of this method lies in the use of a Chiral Stationary Phase (CSP). nih.gov The CSP creates a chiral environment within the HPLC column, leading to differential interactions with the enantiomers of the analyte.

The separation mechanism involves the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector of the CSP. nih.gov The stability of these complexes differs for the (S) and (R) enantiomers, resulting in different retention times and, consequently, their separation on the chromatogram. nih.gov For fluorinated aromatic alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. semanticscholar.orgnih.gov The presence of the trifluorophenyl group can also allow for unique interactions with fluorinated stationary phases, potentially enhancing selectivity. researchgate.netchromatographyonline.com

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. A non-specific detector, such as a UV detector, is typically used for this purpose. heraldopenaccess.usuma.es The percentage of enantiomeric excess (% ee) is determined using the formula:

% ee = ([Area S - Area R] / [Area S + Area R]) x 100

The development of a robust chiral HPLC method requires the optimization of several parameters, including the choice of CSP, mobile phase composition (often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol), flow rate, and column temperature. nih.gov

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IB) |

| Dimensions | 250 mm x 4.6 mm I.D., 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (t_R) for (R)-enantiomer | ~8.5 min |

| Retention Time (t_R) for (S)-enantiomer | ~9.8 min |

| Resolution (R_s) | > 2.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric purity when used in conjunction with a Chiral Solvating Agent (CSA) or a Chiral Lanthanide Shift Reagent (CLSR). harvard.eduunipi.it In an achiral solvent, the NMR spectra of enantiomers are identical. However, the addition of a CSA results in the formation of rapidly equilibrating, short-lived diastereomeric complexes through non-covalent interactions. researchgate.net These diastereomeric complexes exist in different magnetic environments, causing the corresponding protons (or other nuclei) in the (S) and (R) enantiomers to resonate at slightly different frequencies (chemical shifts). researchgate.net

This chemical shift non-equivalence (ΔΔδ) allows for the direct observation of separate signals for each enantiomer in the NMR spectrum. researchgate.net The enantiomeric excess can then be determined by integrating the signals corresponding to each enantiomer. For this compound, both ¹H NMR and ¹⁹F NMR can be utilized. rsc.org ¹⁹F NMR is particularly advantageous due to the presence of the three fluorine atoms, which serve as sensitive probes with a wide chemical shift range and no background interference. rsc.org Common CSAs include chiral alcohols like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) or chiral acids. researchgate.net

| Fluorine Position | Enantiomer | Chemical Shift (δ) in ppm (with CSA) | Chemical Shift Difference (Δδ) in ppm |

|---|---|---|---|

| F-2 (ortho) | (R)-enantiomer | -138.52 | 0.08 |

| (S)-enantiomer | -138.60 | ||

| F-3 (meta) | (R)-enantiomer | -152.15 | 0.05 |

| (S)-enantiomer | -152.20 | ||

| F-4 (para) | (R)-enantiomer | -145.30 | 0.06 |

| (S)-enantiomer | -145.36 |

X-ray Crystallography for Absolute Configuration Assignment (applicable to suitable derivatives)

Single-crystal X-ray crystallography is the most definitive and powerful method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govspringernature.com This technique provides a three-dimensional structure of the molecule as it exists in a crystal lattice. The analysis of the diffraction pattern, particularly the intensities of Bijvoet pairs, allows for the assignment of the correct (R) or (S) configuration at the stereocenter. researchgate.net

A primary challenge for organic molecules composed of light atoms (C, H, O, F) is that the anomalous dispersion effects used to determine the absolute configuration are very weak. ed.ac.uk Therefore, direct crystallization of this compound may not yield a structure with a sufficiently reliable Flack parameter to confidently assign the absolute stereochemistry. researchgate.net To overcome this, the alcohol is often derivatized with a molecule containing a heavier atom (e.g., bromine or a metal) or a chiral molecule of known absolute configuration to form a diastereomeric salt or co-crystal. springernature.comnih.gov The presence of the heavy atom enhances anomalous scattering, while forming a diastereomer allows the relative configuration of the new stereocenters to be determined, from which the absolute configuration of the original alcohol can be deduced. researchgate.net

| Parameter | Value/Description |

|---|---|

| Chemical Formula | C₁₅H₁₀BrF₃O₃ (Example: Mosher's ester derivative) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (a common chiral space group) |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

| Flack Parameter | 0.01(2) (Indicates correct absolute configuration assignment) |

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a chiroptical property inherent to chiral molecules, where a solution of an enantiomerically pure compound rotates the plane of plane-polarized light. libretexts.org This phenomenon is measured using an instrument called a polarimeter. wikipedia.org The direction and magnitude of the rotation are characteristic of the compound's structure. The standardized value is the specific rotation [α], which is calculated from the observed rotation (α) using the following formula: rudolphresearch.com

[α]ᵀλ = α / (l x c)

where:

T is the temperature (usually 20°C or 25°C).

λ is the wavelength of the light (typically the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample cell in decimeters (dm).

c is the concentration of the sample in g/mL. rudolphresearch.com

A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counterclockwise. wikipedia.org For a given chiral molecule, the two enantiomers will rotate light by the exact same magnitude but in opposite directions. masterorganicchemistry.com

By measuring the specific rotation of a sample of this compound and comparing it to the known specific rotation of the enantiomerically pure substance, one can determine its optical purity, which is numerically equivalent to the enantiomeric excess (% ee). masterorganicchemistry.com

Optical Purity (% ee) = ([α]ₒbserved / [α]ₘax) x 100

This method is a rapid and classical technique for assessing chiral purity, though it is generally less precise than chromatographic methods and is sensitive to impurities, temperature, and solvent.

| Parameter | Value |

|---|---|

| Known Specific Rotation of pure (S)-enantiomer, [α]ₘₐₓ | -45.0° (Hypothetical value) |

| Observed Rotation of sample, α | -8.1° |

| Concentration, c | 0.20 g/mL |

| Path Length, l | 1.0 dm |

| Calculated Specific Rotation of sample, [α]ₒbserved | -40.5° (Calculated as -8.1 / (1.0 x 0.2)) |

| Calculated Enantiomeric Excess (% ee) | 90% (Calculated as (-40.5 / -45.0) x 100) |

Future Research Directions and Emerging Trends in Academic Studies of Fluorinated Chiral Alcohols

The field of fluorinated chiral alcohols, including the specific compound (S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL, is a dynamic area of research driven by the significant impact of fluorine in medicinal and materials chemistry. The unique properties imparted by fluorine atoms, such as altered metabolic stability, binding affinity, and lipophilicity, make chiral fluoroorganics highly valuable. Current academic studies are focused on developing more efficient, selective, and sustainable methods for their synthesis. This article explores the key future research directions and emerging trends in this specialized area.

Q & A

Q. What are the common synthetic routes for (S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL, and how can reaction conditions be optimized for higher enantiomeric purity?

- Methodological Answer : Synthesis typically involves asymmetric reduction of the corresponding ketone precursor (e.g., 2,3,4-trifluorophenylacetone) using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or enzymatic methods. Optimization includes:

- Catalyst Selection : Enantioselectivity can be enhanced using Ru-BINAP complexes or immobilized lipases (e.g., Candida antarctica lipase B) .

- Solvent Systems : Polar aprotic solvents (e.g., THF) improve yields, while low temperatures (−20°C to 0°C) reduce racemization .

- Purification : Chiral HPLC or recrystallization with diastereomeric salt formation (e.g., using L-tartaric acid) ensures >99% enantiomeric excess (ee) .

Q. Which analytical techniques are most effective for confirming the structure and enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) mobile phase; retention times differentiate enantiomers .

- NMR Spectroscopy : -NMR identifies fluorine environments, while -NMR with chiral shift reagents (e.g., Eu(hfc)) resolves stereochemistry .

- Polarimetry : Specific rotation values ([α]) compared to literature confirm configuration .

Q. How is this compound utilized as a chiral building block in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for fluorinated β-blockers or antiviral agents. Key applications:

- Stereoselective Alkylation : React with Grignard reagents to form tertiary alcohols with retained configuration .

- Enzyme Inhibition : The trifluorophenyl group enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

Advanced Research Questions

Q. How can researchers resolve racemic mixtures of 1-(2,3,4-Trifluorophenyl)ethan-1-OL to isolate the (S)-enantiomer?

- Methodological Answer :

- Kinetic Resolution : Use Pseudomonas fluorescens lipase for enantioselective acetylation; the (S)-enantiomer remains unreacted and is isolated via column chromatography .

- Dynamic Kinetic Resolution : Combine Pd/C racemization catalysts with enzymatic esterification to achieve >90% yield and ee .

Q. What strategies mitigate challenges posed by fluorine substituents during synthesis (e.g., electron-withdrawing effects, steric hindrance)?

- Methodological Answer :

Q. How should researchers address contradictions in reported yields for asymmetric reductions of fluorinated ketones?

- Methodological Answer : Discrepancies often arise from:

- Moisture Sensitivity : Use anhydrous solvents and gloveboxes for moisture-sensitive catalysts (e.g., CBS reagents) .

- Substrate Purity : Pre-purify ketones via flash chromatography to remove traces of aldehydes, which inhibit reduction .

Q. What experimental approaches identify biological targets of this compound in enzyme studies?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Screen against kinase or protease libraries to measure binding affinities (K) .

- Docking Simulations : Use AutoDock Vina to model interactions with targets like COX-2 or HIV-1 reverse transcriptase .

Q. What safety protocols are critical when handling fluorinated aromatic alcohols like this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.